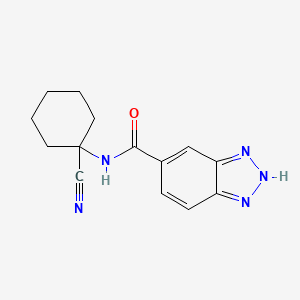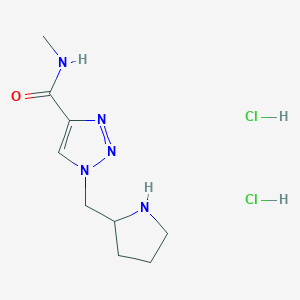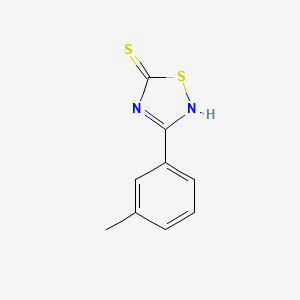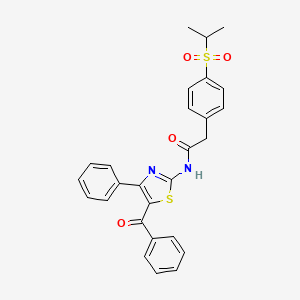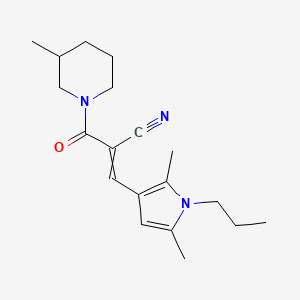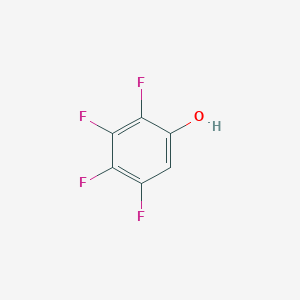![molecular formula C17H18F3N7O2 B2903104 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380174-24-1](/img/structure/B2903104.png)
1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic molecule that features multiple functional groups, including oxazole, triazolopyridazine, and diazepane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the construction of the triazolopyridazine moiety. The final step involves the formation of the diazepane ring and its attachment to the methanone group.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of a suitable precursor, such as a 2-amino-2-oxazoline derivative, under acidic conditions.
Triazolopyridazine Synthesis: The triazolopyridazine core is typically constructed through a series of cyclization reactions involving hydrazine derivatives and nitriles.
Diazepane Ring Formation: The diazepane ring is formed through the cyclization of a suitable diamine precursor with a carbonyl compound.
Final Assembly: The final step involves coupling the oxazole, triazolopyridazine, and diazepane fragments under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and diazepane rings, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the triazolopyridazine moiety using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Formation of oxazole N-oxides and diazepane N-oxides.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. The oxazole and triazolopyridazine moieties can interact with enzymes and receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity for its targets. The trifluoromethyl group can increase the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
- (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(fluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances the compound’s metabolic stability, bioavailability, and overall pharmacokinetic profile, making it a more promising candidate for drug development and other applications.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O2/c1-10-14(11(2)29-24-10)15(28)26-7-3-6-25(8-9-26)13-5-4-12-21-22-16(17(18,19)20)27(12)23-13/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWDOAPOKLJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
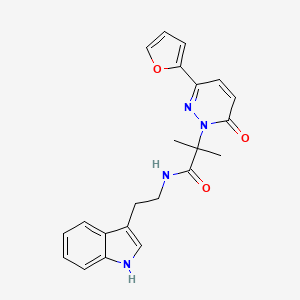
![2-{[1-(2-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2903022.png)
![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2903030.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2903031.png)
![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)
